molecular formula C24H30O4 B1225998 (3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

カタログ番号 B1225998
分子量: 382.5 g/mol
InChIキー: MCTDXPDDZLFJHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone, also known as mogoltacin, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.

科学的研究の応用

Antidiabetic and Cardioprotective Effects

Umbelliferone has shown promise in treating diabetic cardiomyopathy (DCM) in a type 2 diabetic rat model. Research by Khadrawy and El Sayed (2023) demonstrated that umbelliferone significantly reduced glucose levels, oxidative stress, and inflammation markers. This suggests its potential as a treatment for DCM through its antihyperglycemic, antihyperlipidemic, antioxidant, and anti-inflammatory properties (Khadrawy & El Sayed, 2023).

Biochemical Stability and Transformation

Dawidowicz et al. (2018) explored umbelliferone's structural lability, revealing its transformation into various derivatives during simulated extraction processes. This study highlights its potential applications and transformations in different conditions, impacting its therapeutic use and stability (Dawidowicz, Bernacik, & Typek, 2018).

Radioprotection and Antioxidant Properties

Umbelliferone has been identified as an effective radioprotective agent in human lymphocytes. Kanimozhi et al. (2011) found that it inhibited radiation-induced reactive oxygen species generation, suggesting its potential use in radioprotective therapies (Kanimozhi, Prasad, Ramachandran, & Pugalendi, 2011).

Antifungal and Phytotoxic Effects

Research by Pan et al. (2017) focused on the synthesis of umbelliferone derivatives, finding improved antifungal activity against phytopathogenic fungi. This indicates umbelliferone's potential in agricultural applications, particularly in plant protection (Pan, Li, Jin, Yang, & Qin, 2017).

Treatment of Benign Prostatic Hyperplasia

Kim, Jin, and An (2021) discovered that umbelliferone ameliorates benign prostatic hyperplasia (BPH) by inhibiting cell proliferation and cell cycle progression. This points to its therapeutic potential in the treatment of BPH (Kim, Jin, & An, 2021).

Analytical and Biochemical Applications

Zhou et al. (2001) utilized umbelliferone in the characterization of poly(amidoamine) dendrimers, demonstrating its use in advanced analytical chemistry and materials science (Zhou, Russell, Zhao, & Crooks, 2001).

Overview of Biological Activities

Mazimba (2017) provided a comprehensive overview of umbelliferone's bioactivities, including its antimicrobial, antioxidant, and anti-inflammatory properties. This review underscores its broad potential in various therapeutic fields (Mazimba, 2017).

特性

製品名

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

分子式

C24H30O4

分子量

382.5 g/mol

IUPAC名

7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20-21,25H,9,11-12,14H2,1-4H3

InChIキー

MCTDXPDDZLFJHR-UHFFFAOYSA-N

正規SMILES

CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

melting_point

71-72°C

物理的記述

Solid

同義語

mogoltacin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 2
Reactant of Route 2
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 3
Reactant of Route 3
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 4
Reactant of Route 4
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 5
Reactant of Route 5
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 6
Reactant of Route 6
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。